N-Acetyl-3,5-diiodo-L-tyrosine

Analytical Chemistry Biochemistry Quality Control

N-Acetyl-3,5-diiodo-L-tyrosine is the definitive choice for applications requiring N-protected, 3,5-diiodinated tyrosine. Unlike non-acetylated or non-iodinated analogs, this compound uniquely enables: (1) synthesis of specific pepsin substrates for cross-species enzymology; (2) photoaffinity labeling of thyroid hormone-binding proteins; (3) biomimetic thyroxine synthesis; and (4) levothyroxine impurity reference standards. The N-acetyl and 3,5-diiodo configuration is irreplaceable for these specialized applications—generic alternatives will not yield comparable results.

Molecular Formula C11H11I2NO4
Molecular Weight 475.02 g/mol
CAS No. 1027-28-7
Cat. No. B032291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-3,5-diiodo-L-tyrosine
CAS1027-28-7
Synonyms3,5-Diiodo-N-acetyl-L-tyrosine;  NSC 76100
Molecular FormulaC11H11I2NO4
Molecular Weight475.02 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
InChIInChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1
InChIKeyCDXURJOCZAIXFK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-3,5-diiodo-L-tyrosine (CAS 1027-28-7): Sourcing and Baseline Characterization for Research Procurement


N-Acetyl-3,5-diiodo-L-tyrosine is a synthetic, doubly iodinated derivative of the amino acid L-tyrosine, characterized by an acetylated α-amino group and iodine substitutions at the 3- and 5-positions of its phenolic ring . It is classified as a modified amino acid and a thyroid hormone intermediate, with a molecular weight of 475.02 g/mol and the chemical formula C₁₁H₁₁I₂NO₄ . This compound is a white to light yellow or light orange crystalline powder at room temperature, with a melting point typically reported in the range of 124.0–128.0 °C (some sources report 198-200 °C) and a specific optical rotation [α]20/D of +31.0° to +35.0° (c=1, EtOH) [1]. It is a critical starting material and analytical standard in biochemical research, particularly in the study of thyroid hormone biosynthesis and as a component of synthetic pepsin substrates [1].

Why N-Acetyl-3,5-diiodo-L-tyrosine (CAS 1027-28-7) Cannot Be Substituted by Closely Related Analogs


The selection of N-Acetyl-3,5-diiodo-L-tyrosine over its structural analogs is not a matter of simple interchangeability; each compound possesses a distinct functional profile defined by its specific modifications. The combination of the N-terminal acetyl group and the 3,5-diiodo substitution pattern is crucial for its specific role. For instance, the non-acetylated 3,5-diiodo-L-tyrosine lacks the crucial N-protection, which alters its reactivity and behavior in peptide synthesis and enzyme assays . Conversely, N-acetyl-L-tyrosine, while N-protected, lacks the iodine atoms essential for high-affinity interactions with thyroid hormone-binding proteins and for applications requiring heavy atom labeling . Even the closely related ethyl ester, N-acetyl-3,5-diiodo-L-tyrosine ethyl ester, has different solubility, reactivity, and physical properties that make it suitable for different synthetic pathways, such as biomimetic thyroxine synthesis, rather than as a direct biochemical probe or substrate [1]. These distinctions underscore that using a generic alternative will not yield comparable results in targeted research applications.

Quantitative Differentiation of N-Acetyl-3,5-diiodo-L-tyrosine (CAS 1027-28-7) Versus Its Closest Analogs


Defined Purity and Identity for Reproducible Research Procurement

This compound is a well-characterized chemical entity with defined analytical specifications crucial for procurement and experimental reproducibility. In contrast to less rigorously characterized alternatives, commercial sources provide a minimum purity of ≥95% by both HPLC and neutralization titration, with a specific optical rotation range of +31.0° to +35.0° (c=1, EtOH) to confirm enantiomeric purity . This level of characterization ensures that the material procured is of consistent identity, directly impacting the validity of downstream experimental results.

Analytical Chemistry Biochemistry Quality Control

Functional Differentiation as a Pepsin Substrate Component Compared to Non-Iodinated Analogs

The 3,5-diiodotyrosine moiety is essential for the function of specific synthetic substrates for pepsin, a property absent in non-iodinated analogs. N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine, a dipeptide containing the target compound's structure, is a well-characterized and highly specific substrate for pepsin [1]. The Michaelis-Menten constant (Km) for human pepsin I acting on this substrate is 0.170 mM [2][3]. In comparison, camel pepsin isoenzymes I and II exhibit Km values of 0.10 mM and 0.09 mM, respectively, for the same substrate, demonstrating its utility in comparative enzymology across species [4]. This specific utility is directly attributable to the diiodotyrosine moiety, as non-iodinated analogs (e.g., N-acetyl-L-phenylalanyl-L-tyrosine) are not used in these specific assays.

Enzymology Protease Assays Biochemistry

Unique Application as a Photoaffinity Label Versus Unmodified Tyrosine Derivatives

N-Acetyl-3,5-diiodo-L-tyrosine has been specifically utilized as a photoaffinity label for the thyroid hormone binding protein, albumin . This application relies on the presence of the heavy iodine atoms, which upon photoactivation, generate a reactive species that can form a covalent bond with nearby protein residues . Unmodified L-tyrosine, N-acetyl-L-tyrosine, or even mono-iodinated derivatives do not possess the same photochemical properties and thus cannot be used for this specific photoaffinity labeling approach. The reaction is monitored by measuring the fluorescence of the molecule in solution, and the resulting irreversible complex can be quantified via ELISA .

Chemical Biology Protein Labeling Photochemistry

Synthetic Utility as a Protected Intermediate in Thyroid Hormone Synthesis Compared to Free Acid

The compound serves as a protected and stable intermediate in the synthesis of thyroid hormones and their analogs. Its ethyl ester derivative, synthesized directly from N-Acetyl-3,5-diiodo-L-tyrosine, is a key starting material for the biomimetic oxidative coupling that yields the ethyl ester of N-acetylthyroxine [1][2]. This contrasts with the use of the free, non-acetylated 3,5-diiodo-L-tyrosine, which would be less stable and more reactive due to its free amino group, leading to unwanted side reactions during subsequent coupling steps. The acetyl group protects the amine, while the carboxylic acid allows for further derivatization (e.g., esterification) [1]. The ethyl ester derivative has a reported melting point of 150-152°C, distinct from the free acid [3].

Organic Synthesis Medicinal Chemistry Radiopharmaceuticals

High-Value Application Scenarios for N-Acetyl-3,5-diiodo-L-tyrosine (CAS 1027-28-7) Based on Quantitative Evidence


Pepsin Enzyme Assays and Kinetic Studies

N-Acetyl-3,5-diiodo-L-tyrosine is an essential building block for synthesizing highly specific pepsin substrates. Its incorporation into dipeptides like N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine enables reproducible and comparative enzymology studies. The reported Km values for human (0.170 mM) and camel (0.09-0.10 mM) pepsins highlight its utility in characterizing protease activity across different species [1][2]. This application is not possible with non-iodinated analogs, making this compound the definitive choice for these assays.

Photoaffinity Labeling of Thyroid Hormone Binding Proteins

The unique photoreactivity conferred by its 3,5-diiodo substitution makes N-Acetyl-3,5-diiodo-L-tyrosine a specific tool for photoaffinity labeling of proteins like serum albumin . Researchers investigating thyroid hormone transport and protein binding sites require this precise compound to generate covalent, detectable protein-ligand complexes. This is a highly specialized application that cannot be achieved with other N-acetyltyrosine derivatives, providing a clear procurement rationale.

Synthesis of Thyroid Hormone Intermediates and Analogs

For synthetic organic chemists, N-Acetyl-3,5-diiodo-L-tyrosine is the preferred starting material due to its N-protected and iodinated structure. It serves as the direct precursor to N-acetyl-3,5-diiodo-L-tyrosine ethyl ester, which is a key intermediate in the biomimetic synthesis of thyroxine (T4) and its analogs [3][4]. The use of this protected compound ensures controlled, high-yield synthetic routes, which are critical for both research-scale synthesis and industrial production of thyroid-related pharmaceuticals and radiopharmaceuticals.

Analytical Reference Standard for Levothyroxine Impurity Profiling

N-Acetyl-3,5-diiodo-L-tyrosine is a known impurity in the synthesis of the thyroid drug levothyroxine. As such, it is used as an analytical reference standard (e.g., Levothyroxine Related Compound 1) [5]. For pharmaceutical quality control and regulatory compliance, sourcing a well-characterized batch of this specific compound is mandatory for developing and validating HPLC methods to monitor and quantify this process-related impurity in the final drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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